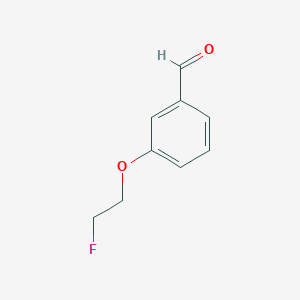

3-(2-Fluoroethoxy)benzaldehyde

Description

Significance of Aryl Aldehydes in Organic Chemistry

Aryl aldehydes, organic compounds featuring an aldehyde functional group attached to an aromatic ring, are of paramount importance in organic chemistry. wisdomlib.org They serve as versatile building blocks for the synthesis of a wide range of more complex molecules. britannica.comiitk.ac.in The reactivity of the aldehyde group, characterized by the polarity of the carbonyl group and the acidity of any alpha-hydrogens, allows for a multitude of chemical transformations. britannica.com These include oxidation to carboxylic acids, reduction to alcohols, and various nucleophilic addition reactions. wikipedia.org Aryl aldehydes are key reactants in the synthesis of chalcones, Schiff bases, and various heterocyclic compounds. wisdomlib.org Their utility extends to the fragrance, pharmaceutical, and flavoring industries. nih.gov

Strategic Importance of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and physiological properties. researchgate.net Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, yet its electronic effects are profound. tandfonline.com The substitution of hydrogen with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in drug design. tandfonline.comresearchgate.net Furthermore, fluorination can increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes. tandfonline.comthe-innovation.org The unique properties of the carbon-fluorine bond also contribute to increased binding affinity to target proteins in many cases. tandfonline.comnih.gov Consequently, fluorinated compounds are extensively utilized in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.netthe-innovation.org

Overview of Fluoroethoxybenzaldehydes as Synthetic Precursors

Fluoroethoxybenzaldehydes are a class of fluorinated aromatic aldehydes that serve as important intermediates in the synthesis of various target molecules. These compounds combine the reactive aldehyde functionality with the unique properties imparted by the fluoroethoxy group. They are often used in the preparation of more complex fluorinated molecules, including those with potential biological activity. mdpi.com The position of the fluoroethoxy group on the benzaldehyde (B42025) ring (ortho, meta, or para) can influence the reactivity and properties of the resulting derivatives. For instance, they are precursors for the synthesis of fluoroethoxychalcones, which have been investigated for their antiplasmodial activity. mdpi.com

Contextualizing 3-(2-Fluoroethoxy)benzaldehyde within Fluorinated Aromatic Building Blocks

3-(2-Fluoroethoxy)benzaldehyde is a specific isomer within the family of fluoroethoxybenzaldehydes. As a fluorinated aromatic building block, it provides a unique combination of a meta-substituted fluoroethoxy group and a reactive aldehyde. This specific substitution pattern makes it a valuable precursor for creating a diverse range of molecules with tailored properties. Its applications are found in medicinal chemistry and materials science, where the precise positioning of the fluorine atom can be critical for achieving desired biological activity or material characteristics. The synthesis of this compound and its derivatives, such as 3-(2-Fluoroethoxy)benzyl alcohol, has been documented, highlighting its role as a key intermediate. prepchem.com

Chemical and Physical Properties of 3-(2-Fluoroethoxy)benzaldehyde

A comprehensive understanding of the chemical and physical properties of 3-(2-Fluoroethoxy)benzaldehyde is essential for its effective application in synthesis.

Table 1: Physicochemical Properties of 3-(2-Fluoroethoxy)benzaldehyde

| Property | Value | Reference |

| Molecular Formula | C₉H₉FO₂ | mdpi.com |

| Appearance | Yellow oil | mdpi.com |

| Yield | 71% | mdpi.com |

Table 2: Spectroscopic Data of 3-(2-Fluoroethoxy)benzaldehyde

| Spectrum | Data | Reference |

| ¹H-NMR (CDCl₃) | δ (ppm): 4.28 (dt, 2H), 4.78 (dt, 2H), 7.22–7.24 (m, 1H), 7.40–7.41 (m, 1H), 7.45–7.51 (m, 2H), 9.98 (s, 1H) | mdpi.com |

| ¹³C-NMR (CDCl₃) | δ (ppm): 67.43 (d, ²JCF = 20.7 Hz), 81.83 (d, ¹JCF = 170.9 Hz), 112.60, 122.32, 124.34, 130.36, 137.92, 159.11, 192.14 | mdpi.com |

| ¹⁹F-NMR (CDCl₃) | δ (ppm): -223.44 to -223.84 (m, 1F) | mdpi.com |

Synthesis and Manufacturing of 3-(2-Fluoroethoxy)benzaldehyde

The primary method for synthesizing 3-(2-Fluoroethoxy)benzaldehyde involves the fluoroethoxylation of a corresponding hydroxybenzaldehyde.

General Synthetic Routes

A common synthetic approach is the nucleophilic displacement reaction. mdpi.com This typically involves reacting 3-hydroxybenzaldehyde (B18108) with a fluoroethylating agent, such as 2-fluoroethyl-4-methylbenzenesulphonate, in the presence of a base like sodium hydride in a suitable solvent like dry dimethylformamide (DMF) at elevated temperatures. mdpi.com

Specific Laboratory-Scale Synthesis

A documented laboratory-scale synthesis of 3-(2-Fluoroethoxy)benzaldehyde starts with ethyl 3-hydroxybenzoate. prepchem.com This is reacted with 1-fluoro-2-chloroethane in the presence of anhydrous potassium carbonate in dimethylformamide at 120°C. prepchem.com The resulting crude ethyl 3-(2-fluoroethoxy)benzoate is then reduced using lithium aluminum hydride in dry tetrahydrofuran (B95107). prepchem.com While this synthesis produces the corresponding alcohol, 3-(2-fluoroethoxy)benzyl alcohol, a subsequent mild oxidation step would yield the target aldehyde, 3-(2-fluoroethoxy)benzaldehyde.

Applications of 3-(2-Fluoroethoxy)benzaldehyde in Organic Synthesis

The utility of 3-(2-Fluoroethoxy)benzaldehyde lies in its role as a precursor to more complex and often biologically active molecules.

Use as a Precursor in the Synthesis of Chalcones

3-(2-Fluoroethoxy)benzaldehyde is a key starting material for the synthesis of 2-fluoroethoxychalcones. mdpi.comresearchgate.net Chalcones are synthesized through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone (B1666503). mdpi.com Specifically, 3-(2-Fluoroethoxy)benzaldehyde can be reacted with various substituted acetophenones to produce a library of chalcones. mdpi.comresearchgate.net Some of these synthesized chalcones have demonstrated significant inhibitory effects and antiplasmodial activity against Plasmodium falciparum. mdpi.com

Role in the Development of Novel Bioactive Molecules

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoroethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKKYXXBMDAIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCF)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Fluoroethoxy Benzaldehyde

Established Synthetic Routes

Established synthetic routes are foundational methods that have been widely used for the preparation of aryl ethers. These typically involve the direct formation of the ether linkage through nucleophilic substitution.

Nucleophilic Displacement Reactions

Nucleophilic displacement, specifically the Williamson ether synthesis, represents the most traditional and direct method for preparing 3-(2-fluoroethoxy)benzaldehyde. This method involves the reaction of a nucleophile with an electrophile to form the desired ether bond.

The primary nucleophilic displacement strategy for synthesizing 3-(2-fluoroethoxy)benzaldehyde involves the alkylation of 3-hydroxybenzaldehyde (B18108). In this reaction, the phenolic hydroxyl group of 3-hydroxybenzaldehyde is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a fluoroethylating agent, such as 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate, via an SN2 mechanism to displace the leaving group and form the target ether.

The general reaction is as follows:

Step 1 (Deprotonation): 3-hydroxybenzaldehyde + Base → 3-formylphenoxide

Step 2 (Alkylation): 3-formylphenoxide + 2-Fluoroethyl-LG (where LG is a leaving group like Br, I, OTs) → 3-(2-Fluoroethoxy)benzaldehyde

This two-step, one-pot procedure is a robust and widely applied method for the synthesis of a variety of aryl alkyl ethers.

The success and efficiency of the alkylation reaction are highly dependent on the careful optimization of reaction conditions. The choice of solvent, base, and temperature plays a critical role in maximizing the yield and minimizing side reactions.

Base: The base is crucial for the initial deprotonation of the weakly acidic phenolic proton. Common bases range from mild inorganic carbonates to strong hydrides.

Potassium carbonate (K₂CO₃): A mild and cost-effective base, often used in polar aprotic solvents like acetone (B3395972) or acetonitrile. It is sufficient for deprotonating phenols.

Sodium hydride (NaH): A much stronger, non-nucleophilic base that irreversibly deprotonates the phenol (B47542). It is typically used in anhydrous solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Cesium carbonate (Cs₂CO₃): Often provides higher yields due to the "cesium effect," where the large, soft cesium cation enhances the nucleophilicity of the resulting phenoxide.

Solvent: The solvent must be capable of dissolving the reactants and should be inert to the reaction conditions. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.

Dimethylformamide (DMF): A highly polar aprotic solvent that effectively dissolves a wide range of organic and inorganic reactants.

Acetone: A less polar option, often used with carbonate bases. Its lower boiling point can be advantageous for easier removal post-reaction.

Acetonitrile (CH₃CN): Another effective polar aprotic solvent for this type of transformation.

Temperature: The reaction temperature influences the rate of reaction. Generally, moderate heating (e.g., 50-80 °C) is applied to accelerate the SN2 reaction. However, excessively high temperatures can lead to decomposition or undesired side reactions. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining the integrity of the aldehyde functional group.

Table 1: Effects of Reaction Parameters on Williamson Ether Synthesis

| Parameter | Options | Effect on Reaction |

|---|---|---|

| Base | K₂CO₃, NaH, Cs₂CO₃ | Strength of base determines the extent and rate of phenoxide formation. Stronger bases lead to faster reactions but require anhydrous conditions. |

| Solvent | DMF, Acetone, Acetonitrile | Polar aprotic solvents enhance the rate of SN2 displacement by increasing the effective nucleophilicity of the phenoxide. |

| Temperature | Room Temp. to 80 °C | Higher temperatures increase the reaction rate but can also promote side reactions if not carefully controlled. |

Catalytic Approaches to Fluoroethoxylation

Modern organic synthesis has seen the rise of transition metal-catalyzed reactions as powerful tools for forming carbon-heteroatom bonds. These methods can often proceed under milder conditions and with greater functional group tolerance than classical methods.

Palladium-catalyzed C-O cross-coupling, often referred to as Buchwald-Hartwig etherification, provides a powerful alternative for the synthesis of aryl ethers like 3-(2-fluoroethoxy)benzaldehyde. This methodology allows for the coupling of an aryl halide or triflate (e.g., 3-bromobenzaldehyde) with an alcohol (2-fluoroethanol).

The catalytic cycle typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond of 3-bromobenzaldehyde, forming a palladium(II) complex.

Deprotonation/Ligand Exchange: A base deprotonates 2-fluoroethanol (B46154) to form an alkoxide, which then coordinates to the palladium center.

Reductive Elimination: The final C-O bond is formed as the aryl and fluoroethoxy groups are eliminated from the palladium center, regenerating the active palladium(0) catalyst. youtube.com

The success of palladium-catalyzed C-O cross-coupling is critically dependent on the choice of ligand coordinated to the palladium center. The ligand stabilizes the metal, modulates its reactivity, and facilitates the key steps of the catalytic cycle, especially the challenging reductive elimination step to form the C-O bond.

For etherification reactions, bulky, electron-rich phosphine (B1218219) ligands are generally required.

Bulky Dialkyl-Biphenyl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for C-O coupling. Their steric bulk promotes the formation of a monoligated, coordinatively unsaturated palladium species, which is crucial for efficient oxidative addition and reductive elimination. scispace.com

BippyPhos Derivatives: Ligands like AdBippyPhos have also been shown to be effective in the etherification of aryl halides with primary alcohols. nih.gov

The development of these sophisticated ligand systems has transformed palladium-catalyzed etherification into a general and reliable method, enabling the synthesis of complex molecules under relatively mild conditions. The selection of the optimal ligand-catalyst system is key to achieving high yields and selectivity in the synthesis of 3-(2-fluoroethoxy)benzaldehyde via this catalytic route.

Table 2: Common Ligands for Palladium-Catalyzed C-O Cross-Coupling

| Ligand Family | Examples | Key Features |

|---|---|---|

| Dialkyl-Biphenyl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting efficient oxidative addition and reductive elimination. Widely applicable. |

| BippyPhos Derivatives | tBuBippyPhos, AdBippyPhos | Effective for coupling a variety of aryl halides and alcohols with low catalyst loadings. nih.gov |

| Josiphos Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Chiral ferrocenyl-based ligands that can be effective in various cross-coupling reactions. |

Alternative and Emerging Synthetic Strategies

The synthesis of 3-(2-Fluoroethoxy)benzaldehyde can be approached through various routes, with a significant focus on modifying existing benzaldehyde (B42025) structures. These methods offer flexibility in starting materials and reaction conditions.

Multi-Step Conversions from Related Benzaldehyde Derivatives

A primary strategy for synthesizing 3-(2-Fluoroethoxy)benzaldehyde involves the chemical modification of readily available benzaldehyde precursors. A common and logical starting material is 3-hydroxybenzaldehyde. The conversion is typically achieved through a nucleophilic substitution reaction, most notably the Williamson ether synthesis.

In this multi-step process, the phenolic hydroxyl group of 3-hydroxybenzaldehyde is first deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This intermediate then reacts with a 2-fluoroethyl electrophile bearing a good leaving group, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate. The phenoxide ion displaces the leaving group (e.g., bromide or tosylate) to form the desired ether linkage, yielding 3-(2-Fluoroethoxy)benzaldehyde.

Reaction Scheme:

Deprotonation: 3-hydroxybenzaldehyde + Base → 3-formylphenoxide

Nucleophilic Substitution: 3-formylphenoxide + 2-Fluoroethyl-LG (LG = Leaving Group) → 3-(2-Fluoroethoxy)benzaldehyde + LG⁻

This method is versatile and widely used for preparing aryl ethers due to its reliability and the commercial availability of the necessary precursors. researchgate.net

Green Chemistry Principles in 3-(2-Fluoroethoxy)benzaldehyde Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to reduce environmental impact. uniroma1.it These principles focus on improving reaction efficiency, minimizing waste, and using less hazardous materials.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. For the synthesis of 3-(2-Fluoroethoxy)benzaldehyde, several reduced-solvent strategies can be envisioned. Microwave-assisted organic synthesis (MAOS) is one such technique that can accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions. oiccpress.com The reaction of 3-hydroxybenzaldehyde with a 2-fluoroethylating agent could potentially be carried out under microwave irradiation with only a catalytic amount of a phase-transfer catalyst, obviating the need for a bulk solvent.

Another emerging green approach is the use of high-temperature water as a reaction medium. nih.govmenchelab.com Under high temperature and pressure, water's properties change, making it a suitable solvent for many organic reactions that are typically performed in non-aqueous media. This approach offers a non-toxic, inexpensive, and environmentally benign alternative to traditional organic solvents.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jk-sci.comjocpr.comskpharmteco.com The goal is to design synthetic pathways that maximize the incorporation of all starting materials into the product, thereby minimizing waste.

For the Williamson ether synthesis of 3-(2-Fluoroethoxy)benzaldehyde from 3-hydroxybenzaldehyde and 1-bromo-2-fluoroethane, the atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The table below illustrates the calculation for this specific reaction.

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

| Reactants | ||

| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 |

| 1-Bromo-2-fluoroethane | C₂H₄BrF | 126.95 |

| Potassium Carbonate (Base) | K₂CO₃ | 138.21 |

| Desired Product | ||

| 3-(2-Fluoroethoxy)benzaldehyde | C₉H₉FO₂ | 168.17 |

| Byproducts | ||

| Potassium Bromide | KBr | 119.00 |

| Potassium Bicarbonate | KHCO₃ | 100.12 |

Note: The calculation considers all atoms of the reactants.

Calculated Atom Economy: (168.17) / (122.12 + 126.95 + 138.21) = 43.4%

This calculation demonstrates that a significant portion of the reactant mass ends up as byproducts (waste). Alternative synthetic routes, such as addition reactions, which can theoretically achieve 100% atom economy, represent a greener ideal. jocpr.com Evaluating atom economy allows chemists to compare different synthetic strategies and select the one that is most efficient and produces the least waste. researchgate.net

Radiosynthetic Considerations for Analogues (e.g., [¹⁸F]-Labeling)

The synthesis of radiolabeled analogues of 3-(2-Fluoroethoxy)benzaldehyde, particularly with the positron-emitting isotope Fluorine-18 (B77423) ([¹⁸F]), is of significant interest for applications in Positron Emission Tomography (PET) imaging. semanticscholar.org The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiosynthetic methods. nih.govacs.org

Precursor Design for Radiosynthesis

The successful radiosynthesis of an [¹⁸F]-labeled analogue, such as 3-(2-[¹⁸F]Fluoroethoxy)benzaldehyde, is critically dependent on the design of a suitable precursor molecule. scispace.com The most common strategy involves a late-stage radiofluorination, where the [¹⁸F]fluoride is introduced in the final or penultimate step of the synthesis. nih.gov This approach minimizes synthetic time after the introduction of the radioisotope.

For the synthesis of 3-(2-[¹⁸F]Fluoroethoxy)benzaldehyde, an ideal precursor would be a derivative of benzaldehyde with a leaving group on the ethoxy side chain that can be readily displaced by nucleophilic [¹⁸F]fluoride. A common choice for the leaving group is a sulfonate ester, such as tosylate (OTs) or mesylate (OMs), due to their high reactivity.

An exemplary precursor would be 3-(2-Tosyloxyethoxy)benzaldehyde . The radiosynthesis would proceed via a one-step nucleophilic substitution where [¹⁸F]fluoride, typically activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a base such as potassium carbonate, displaces the tosylate group. researchgate.netnih.gov

| Precursor Example | Leaving Group | Typical Reaction Conditions |

| 3-(2-Tosyloxyethoxy)benzaldehyde | Tosylate (-OTs) | [¹⁸F]KF/K₂₂₂/K₂CO₃, Acetonitrile (CH₃CN) or DMSO, 80-120 °C |

| 3-(2-Mesyloxyethoxy)benzaldehyde | Mesylate (-OMs) | [¹⁸F]KF/K₂₂₂/K₂CO₃, Acetonitrile (CH₃CN) or DMSO, 80-120 °C |

| 3-(2-Nosyloxyethoxy)benzaldehyde | Nosylate (-ONs) | [¹⁸F]KF/K₂₂₂/K₂CO₃, Acetonitrile (CH₃CN) or DMSO, 80-120 °C |

| (2-(3-formylphenoxy)ethyl)trimethylammonium | Trimethylammonium (-N⁺(CH₃)₃) | [¹⁸F]KF/K₂₂₂, DMSO, 50-100 °C |

The choice of precursor and reaction conditions is optimized to achieve high radiochemical yield (RCY), high radiochemical purity, and high specific activity within a short synthesis time, making the resulting radiotracer suitable for clinical PET applications. nih.gov

Stereoselective and Regioselective Radiosynthetic Approaches for 3-(2-Fluoroethoxy)benzaldehyde

The radiosynthesis of 3-(2-fluoroethoxy)benzaldehyde, particularly with the positron-emitting radionuclide fluorine-18 ([¹⁸F]), is of significant interest for the development of novel radiotracers for Positron Emission Tomography (PET). The introduction of the [¹⁸F]fluoroethoxy group onto the benzaldehyde scaffold requires synthetic strategies that are not only efficient and rapid, due to the short half-life of fluorine-18 (approximately 110 minutes), but also highly regioselective. Given that 3-(2-fluoroethoxy)benzaldehyde is an achiral molecule, stereoselectivity is not a factor in its synthesis. The primary challenge lies in the regioselective alkylation of the hydroxyl group of 3-hydroxybenzaldehyde.

A prevalent and effective method for the radiosynthesis of [¹⁸F]fluoroethoxyarenes is a two-step, one-pot approach. This methodology involves the initial preparation of a reactive [¹⁸F]fluoroethylating agent, which is then used to alkylate a suitable precursor in a regioselective manner.

Step 1: Synthesis of the [¹⁸F]Fluoroethylating Agent

The most common intermediate for this purpose is 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos). This is synthesized via a no-carrier-added nucleophilic substitution reaction on a commercially available precursor, ethylene (B1197577) glycol ditosylate. The process begins with the production of aqueous [¹⁸F]fluoride from a cyclotron. The [¹⁸F]fluoride is then activated by forming a complex with a phase-transfer catalyst, typically Kryptofix 2.2.2 (K₂₂₂), in the presence of a weak base like potassium carbonate. This complex enhances the nucleophilicity of the fluoride (B91410) ion in an aprotic solvent such as acetonitrile. The activated [¹⁸F]fluoride is then reacted with ethylene glycol ditosylate. The reaction is carefully controlled to favor the monosubstitution product, 2-[¹⁸F]fluoroethyl tosylate, over the disubstituted byproduct, 1,2-di-[¹⁸F]fluoroethane.

Step 2: Regioselective O-Alkylation of the Precursor

The precursor for the synthesis of 3-(2-[¹⁸F]fluoroethoxy)benzaldehyde is 3-hydroxybenzaldehyde. The hydroxyl group of this precursor is deprotonated using a base to form a more nucleophilic phenoxide ion. This is crucial for the subsequent regioselective O-alkylation. The in-situ generated 2-[¹⁸F]fluoroethyl tosylate from the first step is then introduced to the reaction mixture containing the activated 3-hydroxybenzaldehyde. The phenoxide ion attacks the carbon bearing the tosylate leaving group, resulting in the formation of the desired 3-(2-[¹⁸F]fluoroethoxy)benzaldehyde. This reaction is highly regioselective for the oxygen atom of the hydroxyl group.

The following table summarizes the key parameters of this radiosynthetic approach based on analogous preparations of other [¹⁸F]fluoroethoxy-containing radiotracers.

| Parameter | Description |

| Radionuclide | Fluorine-18 ([¹⁸F]) |

| Precursor | 3-Hydroxybenzaldehyde |

| Reagents | Ethylene glycol ditosylate, Kryptofix 2.2.2, Potassium carbonate |

| Solvent | Acetonitrile, Dimethylformamide (DMF) |

| Key Intermediate | 2-[¹⁸F]Fluoroethyl tosylate |

| Reaction Type | No-carrier-added nucleophilic substitution |

| Temperature | 80-120 °C |

| Reaction Time | 20-40 minutes |

| Purification | High-Performance Liquid Chromatography (HPLC) |

| Radiochemical Yield (decay-corrected) | 10-25% |

This regioselective radiosynthetic methodology provides a reliable pathway for the production of 3-(2-[¹⁸F]fluoroethoxy)benzaldehyde, making it accessible for further investigation as a potential PET radiotracer.

Chemical Reactivity and Transformation Pathways of 3 2 Fluoroethoxy Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations, including condensation, oxidation, reduction, and nucleophilic addition reactions.

Condensation Reactions (e.g., Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis)

The Claisen-Schmidt condensation is a classic organic reaction that involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a cornerstone for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. nih.gov 3-(2-Fluoroethoxy)benzaldehyde can serve as the aromatic aldehyde in this reaction, condensing with various acetophenones to yield a diverse range of chalcones.

The general scheme for the Claisen-Schmidt condensation of 3-(2-Fluoroethoxy)benzaldehyde with an acetophenone (B1666503) derivative is depicted below:

Scheme 1: General Claisen-Schmidt condensation of 3-(2-Fluoroethoxy)benzaldehyde.

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol. mdpi.comrjlbpcs.com The reaction can also be performed under solvent-free conditions, which can lead to high yields. rsc.orgsapub.org The use of ultrasound or microwave irradiation has been shown to accelerate the reaction. sapub.orgresearchgate.net

The synthesis of chalcones from 3-(2-Fluoroethoxy)benzaldehyde has been reported with various substituted acetophenones, leading to products with potential biological activities. researchgate.net The reaction conditions and yields for the synthesis of several chalcone derivatives from 3-(2-Fluoroethoxy)benzaldehyde are summarized in the following table.

| Acetophenone Derivative | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Acetophenone | KOH | EtOH | 40 °C, Ultrasound | Good | mdpi.com |

| 4'-Chloroacetophenone | NaOH | None | Grinding, RT | High | rsc.org |

| 2-Acetylnaphthalene | KOH | Methanol (B129727) | Not specified | Good | nih.gov |

| 4-Hydroxyacetophenone | 50% KOH | Not specified | Not specified | 93-97 | nih.gov |

This table summarizes the reaction conditions and yields for the synthesis of various chalcone derivatives from 3-(2-Fluoroethoxy)benzaldehyde.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of 3-(2-Fluoroethoxy)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(2-fluoroethoxy)benzoic acid. This transformation is a common reaction in organic synthesis and can be achieved using a variety of oxidizing agents. For instance, benzaldehydes can be oxidized to their corresponding benzoic acids by certain strains of Desulfovibrio bacteria. nih.gov In a laboratory setting, gold nanoparticles supported on titanium dioxide have been shown to be effective electrocatalysts for the oxidation of benzaldehyde (B42025) to benzoic acid. mdpi.com

Scheme 2: Oxidation of 3-(2-Fluoroethoxy)benzaldehyde to 3-(2-fluoroethoxy)benzoic acid.

Reduction Reactions

The aldehyde group in 3-(2-Fluoroethoxy)benzaldehyde can be reduced to a primary alcohol, (3-(2-fluoroethoxy)phenyl)methanol. This reduction can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices.

Scheme 3: Reduction of 3-(2-Fluoroethoxy)benzaldehyde to (3-(2-fluoroethoxy)phenyl)methanol.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in 3-(2-Fluoroethoxy)benzaldehyde is electrophilic and susceptible to attack by nucleophiles. pressbooks.publibretexts.orgmasterorganicchemistry.com This leads to nucleophilic addition reactions, forming a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.orgfiveable.me Aromatic aldehydes like benzaldehyde are generally less reactive in nucleophilic addition reactions compared to aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring. pressbooks.publibretexts.org

Grignard Reaction: One of the most important nucleophilic addition reactions is the Grignard reaction. ucla.edu 3-(2-Fluoroethoxy)benzaldehyde can react with Grignard reagents (R-MgX) to produce secondary alcohols after an acidic workup. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com

Scheme 4: Grignard reaction of 3-(2-Fluoroethoxy)benzaldehyde.

Wittig Reaction: The Wittig reaction provides a method to convert aldehydes and ketones into alkenes. wikipedia.orglibretexts.org The reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, followed by the elimination of triphenylphosphine (B44618) oxide to yield the alkene. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction of 3-(2-Fluoroethoxy)benzaldehyde with a suitable Wittig reagent can produce a variety of substituted styrenes. organic-chemistry.org

Scheme 5: Wittig reaction of 3-(2-Fluoroethoxy)benzaldehyde.

Reactions Involving the Fluoroethoxy Moiety

The fluoroethoxy group is generally stable; however, under specific conditions, it can participate in reactions.

Potential for Selective Fluorine Functionalization

The reactivity of the fluoroethoxy group is largely centered on the carbon-fluorine bond. While the C-F bond is strong, selective functionalization can be a challenge. The presence of the electron-withdrawing aldehyde group can influence the reactivity of the aromatic ring through electrophilic aromatic substitution. orgosolver.com However, the fluoroalkoxy group itself is generally considered to be deactivating towards electrophilic aromatic substitution. researchgate.net

In the context of nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups on the aromatic ring can facilitate the displacement of a fluoride (B91410) ion by a nucleophile. orgosolver.com However, in 3-(2-fluoroethoxy)benzaldehyde, the aldehyde group is only moderately electron-withdrawing, and thus, nucleophilic aromatic substitution at the fluoroethoxy group is not a commonly observed reaction pathway under standard conditions. Research into the selective functionalization of the fluorine atom in fluoroalkoxy-substituted aromatic compounds is an ongoing area of interest, with potential applications in the development of novel materials and pharmaceuticals. nih.gov

Cleavage and Modification of the Ether Linkage

The ether linkage in 3-(2-fluoroethoxy)benzaldehyde represents a point of potential chemical transformation, although it is generally stable under many reaction conditions. Cleavage of this aryl alkyl ether can typically be accomplished under harsh conditions using strong acids, such as hydrogen halides (HX). youtube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

The mechanism of cleavage, whether SN1 or SN2, is dependent on the nature of the alkyl group. youtube.com In the case of the 2-fluoroethoxy group, the carbon adjacent to the oxygen is primary. Therefore, the cleavage is likely to proceed through an SN2 mechanism. This involves the backside attack of the halide ion on the less sterically hindered carbon of the protonated ether. This would result in the formation of 3-hydroxybenzaldehyde (B18108) and 1-fluoro-2-haloethane. Due to the presence of the electron-withdrawing fluorine atom, the electrophilicity of the CH2 group attached to the oxygen is increased, which might facilitate the nucleophilic attack.

It is important to note that if the reaction proceeds via an SN1 mechanism, a primary carbocation would need to be formed, which is highly unstable. Therefore, the SN2 pathway is the more probable route for the cleavage of the 2-fluoroethoxy group. youtube.com

Modification of the ether linkage without cleavage is less common but could potentially involve reactions at the fluorine-bearing carbon, though the C-F bond is strong and generally unreactive.

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 3-(2-fluoroethoxy)benzaldehyde is directed by two substituents with opposing effects: the activating ortho-, para-directing 2-fluoroethoxy group and the deactivating meta-directing aldehyde group. masterorganicchemistry.comuci.edu The alkoxy group (-OCH₂CH₂F) is an activating group because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion). uci.edu This resonance effect outweighs its inductive electron-withdrawing effect. Conversely, the aldehyde group (-CHO) is a deactivating group due to its electron-withdrawing inductive and resonance effects, which destabilize the arenium ion. uci.edu

The directing influence of these two groups on incoming electrophiles is summarized in the table below.

| Position | Influence of -OCH₂CH₂F | Influence of -CHO | Overall Effect |

| 2 | Activating (ortho) | Deactivating (ortho) | Favored |

| 4 | Activating (para) | Deactivating (meta) | Favored |

| 5 | Deactivating (meta) | Activating (meta) | Disfavored |

| 6 | Activating (ortho) | Deactivating (ortho) | Favored |

The reaction outcome will depend on the specific reaction conditions and the nature of the electrophile. Generally, the powerful activating effect of the alkoxy group will dominate, leading to substitution primarily at the positions ortho and para to it (positions 2, 4, and 6). However, the deactivating effect of the aldehyde group will make the reaction slower than with benzene itself. libretexts.org Steric hindrance might also play a role, potentially favoring substitution at the less hindered position 4 or 6 over position 2.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst. libretexts.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. uci.edu However, Friedel-Crafts reactions are often inhibited by deactivating groups like aldehydes.

Metalation and Cross-Coupling Reactions at the Aromatic Core

The aromatic core of 3-(2-fluoroethoxy)benzaldehyde can be functionalized through metalation followed by cross-coupling reactions. Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. In this case, the aldehyde group, and potentially the ether oxygen, can direct a strong base (like an organolithium reagent) to deprotonate an adjacent ortho position. However, the aldehyde group is reactive towards organolithium reagents, which would necessitate its protection prior to metalation.

Once metalated, the resulting organometallic species can undergo a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. scienceopen.com Palladium-catalyzed cross-coupling reactions are particularly versatile. rsc.org

Examples of relevant cross-coupling reactions include:

Suzuki Coupling: Reaction of an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst.

Heck Coupling: Reaction of an alkene with an aryl halide or triflate catalyzed by palladium.

Sonogashira Coupling: Coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine.

For 3-(2-fluoroethoxy)benzaldehyde, a plausible strategy would involve converting the aldehyde to a protected form (e.g., an acetal), followed by halogenation of the aromatic ring. This aryl halide could then participate in various palladium-catalyzed cross-coupling reactions. Alternatively, direct C-H activation/functionalization methodologies are emerging that may bypass the need for pre-functionalization with a halide. rsc.orgnih.gov

Derivatization Strategies for Analytical and Research Applications

Formation of Chromophoric and Fluorophoric Derivatives for Spectroscopic Analysis

The aldehyde functional group of 3-(2-fluoroethoxy)benzaldehyde is a prime target for derivatization to facilitate its detection and quantification using spectroscopic methods. nih.gov Derivatization is often employed to enhance the molar absorptivity (for chromophoric derivatives) or to introduce a fluorescent tag (for fluorophoric derivatives), thereby increasing the sensitivity of the analysis. mdpi.com

A common strategy involves the condensation reaction of the aldehyde with a reagent containing a primary amine, such as a hydrazine (B178648) derivative, to form a stable hydrazone. nih.gov Many such reagents contain extended chromophores or are inherently fluorescent.

| Derivatizing Agent | Type of Derivative | Analytical Method |

| 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | Chromophoric Hydrazone | HPLC-UV nih.gov |

| Dansyl Hydrazine | Fluorophoric Hydrazone | HPLC-Fluorescence |

| N-Acetylhydrazine Acridone (B373769) (AHAD) | Fluorophoric Hydrazone | HPLC-Fluorescence rsc.orgresearchgate.net |

| 3-Methyl-2-benzothiazolinone Hydrazine (MBTH) | Chromophoric Formazan Complex | Colorimetric Assay mdpi.com |

The reaction with 2,4-dinitrophenylhydrazine (DNPH) is a classic method for the determination of aldehydes and ketones. nih.gov The resulting 2,4-dinitrophenylhydrazone is a highly colored compound that can be readily analyzed by high-performance liquid chromatography with ultraviolet (HPLC-UV) detection. For enhanced sensitivity, fluorogenic reagents like dansyl hydrazine or N-acetylhydrazine acridone (AHAD) can be used. rsc.orgresearchgate.net The resulting derivatives are intensely fluorescent, allowing for detection at very low concentrations using HPLC with fluorescence detection. rsc.org

Strategies for Enabling Mass Spectrometric Detection

While mass spectrometry (MS) is a powerful analytical tool, the direct analysis of small, volatile aldehydes like 3-(2-fluoroethoxy)benzaldehyde by techniques such as electrospray ionization (ESI) can be challenging due to poor ionization efficiency. chromforum.org Derivatization is therefore a common strategy to improve the mass spectrometric response. spectroscopyonline.com

The goals of derivatization for MS analysis include:

Increasing the molecular weight to move the signal to a less crowded region of the mass spectrum.

Introducing a readily ionizable group to enhance the signal intensity.

Introducing a specific fragmentation pattern that can be used for selective detection in tandem MS (MS/MS) experiments.

Many of the same derivatizing agents used for spectroscopic analysis are also suitable for MS detection. For example, the hydrazone derivatives formed with reagents like DNPH can be analyzed by LC-MS. nih.gov

Specific strategies for mass spectrometric detection include:

| Derivatization Strategy | Purpose |

| Reaction with Girard's reagents (T or P) | Introduces a quaternary ammonium (B1175870) group, which is permanently charged and ionizes well in ESI-MS. spectroscopyonline.com |

| PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) Derivatization | Forms a stable oxime derivative that is suitable for gas chromatography-mass spectrometry (GC-MS) with electron capture negative ionization (ECNI) for high sensitivity. mdpi.com |

| Reaction with hydrazine-based reagents | Forms hydrazones that can be analyzed by LC-MS. nih.govnih.gov |

By converting the aldehyde into a derivative with more favorable ionization characteristics, the sensitivity and specificity of the MS analysis can be significantly improved, enabling the detection and quantification of 3-(2-fluoroethoxy)benzaldehyde in complex matrices.

Mechanistic Investigations of Key Transformations

The reactivity of 3-(2-fluoroethoxy)benzaldehyde is dictated by the interplay of its three key structural features: the aldehyde group, the aromatic ring, and the fluoroethoxy ether linkage. Mechanistic investigations into the transformations of this compound are often extrapolations from studies on similarly substituted benzaldehydes and aryl ethers. The electronic effects of the substituents on the benzene ring play a crucial role in modulating the reactivity of the aldehyde functional group and the stability of reaction intermediates.

Reactions of the Aldehyde Group

The aldehyde functional group is the primary site of reactivity in 3-(2-fluoroethoxy)benzaldehyde, undergoing a variety of nucleophilic addition and condensation reactions.

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the case of 3-(2-fluoroethoxy)benzaldehyde, the reaction is typically catalyzed by a weak base, such as an amine. The mechanism involves the deprotonation of the active methylene (B1212753) compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting intermediate then undergoes dehydration to yield an α,β-unsaturated product. The reaction rate and yield can be influenced by the nature of the catalyst and the solvent. Studies on Knoevenagel condensations with substituted benzaldehydes indicate that both acidic and basic sites on a catalyst surface can be necessary for high reaction rates.

| Step | Description | Intermediate |

| 1 | The basic catalyst (e.g., piperidine) deprotonates the active methylene compound to form a nucleophilic carbanion. | Carbanion of the active methylene compound |

| 2 | The carbanion attacks the electrophilic carbonyl carbon of 3-(2-fluoroethoxy)benzaldehyde. | Alkoxide intermediate |

| 3 | The alkoxide intermediate is protonated by the conjugate acid of the catalyst. | β-hydroxy adduct |

| 4 | The β-hydroxy adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. | α,β-unsaturated product |

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The mechanism is generally understood to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to give the alkene and a stable triphenylphosphine oxide, which is the driving force for the reaction. The stereochemical outcome of the Wittig reaction (i.e., the ratio of E/Z isomers of the alkene product) is influenced by the nature of the ylide and the reaction conditions. For non-stabilized ylides, the Z-alkene is often the major product.

| Step | Description | Intermediate |

| 1 | The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of 3-(2-fluoroethoxy)benzaldehyde. | Betaine intermediate (in some mechanistic proposals) |

| 2 | Formation of a four-membered ring intermediate, the oxaphosphetane, either directly via a [2+2] cycloaddition or from the collapse of the betaine. | Oxaphosphetane |

| 3 | The oxaphosphetane decomposes in a concerted manner. | Alkene and triphenylphosphine oxide |

Reduction to Alcohol: The aldehyde group of 3-(2-fluoroethoxy)benzaldehyde can be readily reduced to a primary alcohol, 3-(2-fluoroethoxy)benzyl alcohol. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by a protic solvent (like methanol or water) during the workup to give the final alcohol product. The reaction is typically highly efficient.

| Step | Description | Intermediate |

| 1 | A hydride ion from sodium borohydride attacks the electrophilic carbonyl carbon of 3-(2-fluoroethoxy)benzaldehyde. | Alkoxide intermediate |

| 2 | The alkoxide intermediate is protonated by a solvent molecule (e.g., methanol or water) to yield the primary alcohol. | 3-(2-Fluoroethoxy)benzyl alcohol |

Oxidation to Carboxylic Acid: Oxidation of the aldehyde group yields 3-(2-fluoroethoxy)benzoic acid. Various oxidizing agents can be employed for this purpose. The mechanism of oxidation can vary depending on the oxidant used. For example, with chromate-based reagents in an acidic medium, the reaction is believed to proceed through the formation of a chromate (B82759) ester intermediate. This intermediate then undergoes a rate-determining C-H bond cleavage to form the carboxylic acid. The reaction kinetics can be influenced by the substituents on the aromatic ring.

| Step (Example with Chromic Acid) | Description | Intermediate |

| 1 | The aldehyde is hydrated to form a geminal diol in the presence of water. | Geminal diol |

| 2 | The geminal diol reacts with chromic acid to form a chromate ester. | Chromate ester |

| 3 | The C-H bond of the former aldehyde group is broken, and the chromium is reduced (e.g., from Cr(VI) to Cr(IV)), leading to the formation of the carboxylic acid. | 3-(2-Fluoroethoxy)benzoic acid |

Reactions Involving the Ether Linkage

Acidic Cleavage: The ether linkage in 3-(2-fluoroethoxy)benzaldehyde can be cleaved under strongly acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The mechanism of this cleavage depends on the nature of the groups attached to the ether oxygen. For aryl alkyl ethers, the reaction proceeds via protonation of the ether oxygen, making it a good leaving group. libretexts.org The halide ion (Br⁻ or I⁻) then acts as a nucleophile. Due to the high stability of the aromatic ring, the nucleophilic attack occurs on the less hindered alkyl carbon (the carbon of the fluoroethoxy group), following an S_N2 pathway. This results in the formation of 3-hydroxybenzaldehyde and a haloalkane. It is important to note that cleavage of the aryl-oxygen bond to form an aryl halide and an alcohol is generally not observed because sp²-hybridized carbon atoms are resistant to nucleophilic substitution. libretexts.org

| Step | Description | Intermediate |

| 1 | The ether oxygen is protonated by the strong acid (HBr or HI). | Protonated ether (oxonium ion) |

| 2 | The halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the ethyl carbon of the fluoroethoxy group in an S_N2 manner. | Transition state |

| 3 | The C-O bond is cleaved, resulting in the formation of 3-hydroxybenzaldehyde and 1-fluoro-2-bromoethane (or 1-fluoro-2-iodoethane). | 3-Hydroxybenzaldehyde and haloalkane |

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Research

Precursor in the Synthesis of Complex Organic Scaffolds

The versatility of 3-(2-fluoroethoxy)benzaldehyde makes it a key starting material for the construction of intricate molecular architectures. Its aldehyde functionality readily participates in various condensation and cyclization reactions, while the fluoroethoxy group imparts unique properties to the resulting molecules.

Generation of Chalcone (B49325) Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a significant class of compounds with a broad spectrum of biological activities. jetir.org 3-(2-Fluoroethoxy)benzaldehyde is frequently employed as a key precursor in the synthesis of chalcone derivatives through the Claisen-Schmidt condensation. jetir.orgmdpi.com This reaction typically involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with an appropriate acetophenone (B1666503). jetir.orgnih.gov

In the synthesis of 2-fluoroethoxychalcones, 3-(2-fluoroethoxy)benzaldehyde is reacted with substituted acetophenones to yield chalcones where the 2-fluoroethoxy group is present on the 3-phenyl ring. mdpi.com The yields for these reactions are often moderate to excellent, ranging from 66% to 90%. mdpi.comresearchgate.net The presence of the fluorine atom in the ethoxy side chain can influence the physicochemical properties of the resulting chalcones, which is a desirable feature in medicinal chemistry. mdpi.com

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

| 3-(2-Fluoroethoxy)benzaldehyde | Substituted Acetophenones | Chalcone Derivatives | Claisen-Schmidt Condensation |

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain at least one heteroatom within a cyclic framework, are of immense importance in medicinal chemistry and materials science. uou.ac.in 3-(2-Fluoroethoxy)benzaldehyde serves as a versatile building block for the synthesis of various heterocyclic systems. ossila.comjmchemsci.com

One common approach involves the use of 3-(2-fluoroethoxy)benzaldehyde in multicomponent reactions, such as the Biginelli reaction, to produce dihydropyrimidinones. unair.ac.id This reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. unair.ac.id The aldehyde group of 3-(2-fluoroethoxy)benzaldehyde participates in the initial condensation steps, leading to the formation of the dihydropyrimidine (B8664642) core.

Furthermore, chalcones derived from 3-(2-fluoroethoxy)benzaldehyde can be used as precursors for the synthesis of other heterocyclic compounds like pyrazolines and pyrimidines. derpharmachemica.com For instance, the reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) can yield a pyrazoline derivative. derpharmachemica.com

| Precursor | Reagents | Heterocyclic Product |

| 3-(2-Fluoroethoxy)benzaldehyde | β-ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Chalcone from 3-(2-Fluoroethoxy)benzaldehyde | Hydrazine Hydrate | Pyrazoline |

Intermediate in Natural Product and Analogue Synthesis

The structural motifs found in natural products often serve as inspiration for the design of new therapeutic agents. 3-(2-Fluoroethoxy)benzaldehyde can be utilized as an intermediate in the synthesis of analogues of natural products. d-nb.info The introduction of the fluoroethoxy group can lead to analogues with modified properties, such as increased metabolic stability or altered biological activity. While direct synthesis of a named natural product using this specific benzaldehyde is not prominently documented, its application in creating fluorinated analogues of natural product scaffolds, such as those containing a C-glycoside motif, has been explored. d-nb.info For example, fluorinated analogues of Carminic acid have been synthesized, demonstrating the utility of fluorinated building blocks in generating novel glycomimics. d-nb.info

Application in Specialized Fluorinated Compound Synthesis

The presence of the fluorine atom in 3-(2-fluoroethoxy)benzaldehyde makes it a particularly useful precursor for the synthesis of specialized fluorinated compounds. The unique properties of fluorine, such as its high electronegativity and small size, can significantly impact the biological and chemical characteristics of a molecule.

Precursor for Advanced Radiopharmaceutical Research Building Blocks (e.g., PET Tracer Components)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting radionuclides, most commonly fluorine-18 (B77423) (¹⁸F). rsc.org The relatively long half-life of ¹⁸F (110 minutes) allows for its use in complex radiosyntheses and imaging protocols. rsc.org

3-(2-Fluoroethoxy)benzaldehyde is a precursor for synthesizing building blocks used in the development of ¹⁸F-labeled PET tracers. rsc.orgvu.nl The non-radioactive "cold" standard of a tracer is often synthesized first to establish its chemical and biological properties. For instance, derivatives of 3-(2-fluoroethoxy)benzaldehyde have been investigated in the context of developing tracers for imaging various biological targets. nih.gov The corresponding ¹⁸F-labeled analogue is then synthesized by introducing ¹⁸F in the final steps of the synthesis. nih.gov A common strategy involves the radiosynthesis of [¹⁸F]2-fluoroethyl tosylate, which is then used to alkylate a precursor molecule containing a hydroxyl group. nih.gov

| Precursor | Radionuclide | Application |

| 3-(2-Fluoroethoxy)benzaldehyde derivatives | Fluorine-18 (¹⁸F) | PET Tracer Components |

For example, a related compound, 4-(2-[¹⁸F]Fluoroethoxy)-3-methoxybenzaldehyde, has been used as a building block in the synthesis of a tracer for imaging β-amyloid plaques. rsc.orgvu.nl This highlights the general utility of fluoroethoxy benzaldehyde structures in the field of radiopharmaceutical chemistry.

Utility in Synthesizing Fluorinated Probes for Chemical Biology Studies (Excluding Direct Biological Activity)

Fluorinated molecules are valuable tools in chemical biology, serving as probes to study biological systems. The fluorine atom can be used as a reporter group in ¹⁹F NMR spectroscopy or to modulate the properties of a molecule to better suit a specific research application. d-nb.info 3-(2-Fluoroethoxy)benzaldehyde can be used to synthesize fluorinated probes for such studies.

The synthesis of these probes often leverages the reactivity of the aldehyde group for conjugation to other molecules or for the construction of a core scaffold. The fluoroethoxy group provides the fluorine atom necessary for detection or for fine-tuning the probe's characteristics. For example, fluorinated fluorescent probes have been designed and synthesized for the detection of specific ions or molecules. sioc-journal.cn While not directly involving 3-(2-fluoroethoxy)benzaldehyde, the principles of using fluorinated building blocks to create such probes are well-established. sioc-journal.cn The synthesis of ¹⁹F NMR active probes for applications in structural biology is an area where fluorinated building blocks are particularly valuable. d-nb.info

Contribution to Novel Synthetic Methodology Development

The strategic incorporation of the fluoroalkoxy moiety into aromatic scaffolds has become a significant area of interest in medicinal and materials chemistry. The compound 3-(2-Fluoroethoxy)benzaldehyde serves as a key representative of this class, acting not just as a passive building block but as an active participant in the advancement of synthetic organic chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the flexible ethoxy linker, make it an ideal substrate for probing and developing new chemical reactions. Researchers have utilized this and structurally similar fluoroalkoxy-aryl compounds to push the boundaries of catalytic science and to establish more efficient and versatile methods for constructing complex molecules.

Exploration of New Catalytic Cycles Involving Fluoroalkoxy-Aryl Substrates

The presence of a fluoroalkoxy group on an aromatic ring introduces specific electronic and steric features that can influence the course of transition-metal-catalyzed reactions. This has prompted chemists to explore new catalytic cycles that can accommodate or take advantage of these properties. A notable area of development has been in palladium-catalyzed cross-coupling reactions.

Recently, a novel methodology was reported for the coupling of bromo-chalcones with fluoroalcohols, including 2-fluoroethanol (B46154), using a Pd/tBuXPhos catalyst system. mdpi.com This work is significant because alcohols are typically weak nucleophiles, and their use in palladium-catalyzed C-O cross-coupling reactions can be hampered by competitive β-hydride elimination. researchgate.net The success of this system with fluoroalcohols demonstrates a significant advancement, creating a rapid and efficient pathway for the synthesis of fluoroethoxylated compounds. researchgate.net The catalytic cycle for such transformations is believed to involve the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the fluoroalcohol and subsequent reductive elimination to form the C-O bond, regenerating the catalyst.

The development of such catalytic systems is crucial for expanding the synthetic toolbox available to chemists. While not directly involving 3-(2-fluoroethoxy)benzaldehyde as a substrate in this specific cycle, the methodology is used to synthesize its precursors and related structures, thereby facilitating its availability and use in other areas of research. mdpi.comresearchgate.net Furthermore, the principles learned from these studies inform the broader development of catalytic cycles for functionalizing a wide range of fluoroalkoxy-aryl substrates. The general catalytic cycle proposed for the arylation of various substrates often involves the oxidative addition of a nickel(0) or palladium(0) species to an aryl halide, followed by interaction with a second substrate (often generated via a separate photoredox cycle) to form a transient nickel(III) or palladium(III/IV) intermediate, which then reductively eliminates to yield the cross-coupled product. beilstein-journals.org

Development of Efficient Coupling and Transformation Protocols

3-(2-Fluoroethoxy)benzaldehyde is a versatile intermediate that has been instrumental in the development and optimization of several types of coupling and transformation reactions. Its aldehyde functional group and the fluoroethoxylated phenyl ring provide two distinct handles for chemical modification.

Claisen-Schmidt Condensation: A primary application of 3-(2-fluoroethoxy)benzaldehyde is in the Claisen-Schmidt condensation reaction to synthesize chalcones. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. Researchers have synthesized a series of 2-fluoroethoxychalcones by reacting 3-(2-fluoroethoxy)benzaldehyde with various substituted acetophenones. mdpi.com These reactions typically proceed in moderate to excellent yields (66–90%), demonstrating the efficiency of this protocol for accessing complex chalcone scaffolds that are of interest for their biological activities. mdpi.comresearchgate.net

Mitsunobu and O-Alkylation Reactions: In the synthesis of highly potent phosphodiesterase 10A (PDE10A) inhibitors, the fluoroethoxy group has been introduced onto quinoline (B57606) scaffolds. nih.gov While the direct precursor was a benzyl (B1604629) alcohol, the synthetic strategies employed are highly relevant. The synthesis of the target molecules involved coupling key intermediates via the Mitsunobu reaction or through standard O-alkylation. nih.gov For example, a key step in synthesizing a related potent inhibitor involved the O-alkylation of a substituted phenol (B47542) with a methyl bromide derivative. nih.gov These protocols highlight efficient methods for forming the critical ether linkage that defines fluoroethoxylated compounds.

Other Transformation Protocols: The versatility of the fluoroalkoxy-benzaldehyde structure is further demonstrated in its use in a variety of other transformations.

Wittig Reaction & Friedel-Crafts Acylation: The related building block, 2-fluoro-3-methoxybenzaldehyde, is used in the synthesis of benzosuberone derivatives through a Wittig reaction, followed by a Friedel-Crafts acylation to form the cycloheptanone (B156872) ring. ossila.com

Aldol (B89426) Condensation: Radiolabeled 4-(2-[18F]Fluoroethoxy)-3-methoxybenzaldehyde has been used as a building block in the synthesis of tracers for β-amyloid plaque imaging. The synthesis involves a follow-up aldol condensation reaction. rsc.orgvu.nlvu.nl

Redox Reactions: As a typical aldehyde, the formyl group of 3-(2-fluoroethoxy)benzaldehyde can be readily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol, providing entry into different classes of compounds.

The development of these protocols underscores the compound's role as a valuable and adaptable building block in modern organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the structure of 3-(2-Fluoroethoxy)benzaldehyde in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, it is possible to map the complete bonding framework and understand the electronic effects of the substituents on the benzaldehyde (B42025) core.

Proton (¹H) NMR for Structural Connectivity and Aldehyde Proton Resonance

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity. The aldehyde proton (CHO) is particularly diagnostic, as it resonates in a distinct downfield region of the spectrum, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.infoyale.edu This resonance appears as a singlet, as it has no adjacent protons with which to couple.

The protons of the 2-fluoroethoxy group exhibit characteristic signals and coupling patterns. The two methylene (B1212753) groups (-OCH₂CH₂F) are chemically distinct and couple to each other, as well as to the fluorine atom. The protons on the carbon adjacent to the oxygen (Hα) are expected to appear as a triplet of doublets, due to coupling with the adjacent methylene protons (Hβ) and the fluorine atom. The protons on the carbon bearing the fluorine (Hβ) will appear as a triplet of doublets due to coupling with Hα and the geminal fluorine atom.

The aromatic protons display a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. Four distinct signals are expected in the aromatic region (typically 7.0-8.0 ppm).

Predicted ¹H NMR Data for 3-(2-Fluoroethoxy)benzaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aldehyde-H | ~9.99 | s (singlet) | - |

| Ar-H (H-2) | ~7.55 | s (singlet) or d (doublet) | J ≈ 1-2 Hz |

| Ar-H (H-6) | ~7.52 | d (doublet) | J ≈ 7.5 Hz |

| Ar-H (H-4) | ~7.48 | t (triplet) | J ≈ 7.8 Hz |

| Ar-H (H-5) | ~7.30 | dd (doublet of doublets) | J ≈ 8.0, 2.5 Hz |

| -OCH₂- (Hα) | ~4.75 | dt (doublet of triplets) | J(H-H) ≈ 4 Hz, J(H-F) ≈ 30 Hz |

| -CH₂F (Hβ) | ~4.30 | dt (doublet of triplets) | J(H-H) ≈ 4 Hz, J(H-F) ≈ 47 Hz |

Carbon (¹³C) NMR for Carbon Framework and Substituent Effects

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield, typically between 190 and 195 ppm. docbrown.info The aromatic carbons resonate in the range of 110-160 ppm. The specific chemical shifts are influenced by the electronic effects of both the aldehyde and the 2-fluoroethoxy substituents. The carbon directly attached to the aldehyde group (C-1) and the carbon bearing the ether linkage (C-3) are readily identified. The carbon atom of the -CH₂F group shows a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

Predicted ¹³C NMR Data for 3-(2-Fluoroethoxy)benzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C=O | ~192.5 | - |

| C-3 | ~159.0 | - |

| C-1 | ~138.0 | - |

| C-5 | ~130.5 | - |

| C-2 | ~124.0 | - |

| C-6 | ~122.0 | - |

| C-4 | ~115.0 | - |

| -CH₂F | ~82.5 | ¹JCF ≈ 170 Hz |

| -OCH₂- | ~67.0 | ²JCF ≈ 20 Hz |

Fluorine (¹⁹F) NMR for Precise Fluorine Chemical Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, sharp signals with a wide chemical shift range are typically observed, making it an excellent probe of the local electronic environment. alfa-chemistry.com For 3-(2-Fluoroethoxy)benzaldehyde, a single resonance is expected. This signal will be split into a triplet due to coupling with the two adjacent protons of the methylene group (-CH₂F). The chemical shift is indicative of an aliphatic fluorine atom attached to a carbon that is beta to an oxygen atom.

Predicted ¹⁹F NMR Data for 3-(2-Fluoroethoxy)benzaldehyde

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JHF, Hz) |

| -CH₂F | ~ -225 | t (triplet) | J(H-F) ≈ 47 Hz |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 3-(2-Fluoroethoxy)benzaldehyde, a key cross-peak would be observed between the two methylene groups of the fluoroethoxy side chain (-OCH₂- and -CH₂F), confirming their connectivity. Cross-peaks would also be seen between coupled aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon atom. For instance, the proton signal at ~9.99 ppm would show a correlation to the carbon signal at ~192.5 ppm, confirming the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is invaluable for connecting different fragments of the molecule. Key correlations would include the aldehyde proton showing cross-peaks to the aromatic carbons C-2 and C-6, and the methylene protons of the ethoxy group (-OCH₂-) correlating with the aromatic carbon C-3.

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination for Molecular Formula Confirmation

High-resolution mass spectrometry is used to determine the exact mass of a molecule with very high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For 3-(2-Fluoroethoxy)benzaldehyde (C₉H₉FO₂), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement yielding a mass that matches this theoretical value would provide definitive confirmation of the molecular formula.

Predicted HRMS Data for 3-(2-Fluoroethoxy)benzaldehyde

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₀FO₂⁺ | 169.0665 |

| [M+Na]⁺ | C₉H₉FO₂Na⁺ | 191.0484 |

| [M]⁺˙ | C₉H₉FO₂⁺˙ | 168.0586 |

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry provides critical information about a molecule's structure by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The fragmentation of 3-(2-Fluoroethoxy)benzaldehyde under electron ionization would be expected to follow patterns characteristic of aromatic aldehydes and ethers. libretexts.orgmiamioh.edu

The molecular ion peak [M]•+ would be observed at an m/z corresponding to the molecular weight of the compound (C9H9FO2). Aromatic compounds typically show a strong molecular ion peak due to the stability of the benzene ring. libretexts.org Key fragmentation pathways would include:

Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond can result in a stable [M-1]+ ion, a common feature in the mass spectra of aldehydes. miamioh.edudocbrown.info This [C9H8FO2]+ fragment is often a prominent peak.

Loss of the Aldehyde Group (M-29): Fragmentation can occur via the loss of the entire CHO group, leading to an [M-29]+ peak corresponding to the [C8H8FO]+ ion. libretexts.orgdocbrown.info

Ether Cleavage: The ether linkage is another common site for fragmentation. Cleavage of the C-O bond can occur in two ways:

Loss of the fluoroethoxy radical (•OCH2CH2F), resulting in a benzoyl-type cation [C7H5O]+.

Cleavage of the bond between the aromatic ring and the ether oxygen, leading to a [C2H4F]+ ion from the side chain.

Side-Chain Fragmentation: The fluoroethoxy side chain itself can undergo fragmentation. A characteristic loss would be that of a C2H3F molecule via a rearrangement process, or the loss of a •CH2F radical.

These fragmentation patterns provide a veritable fingerprint of the molecule, confirming the presence of the aldehyde group, the fluoroethoxy moiety, and their connection to the benzene ring.

Table 1: Predicted Mass Spectrometry Fragmentation for 3-(2-Fluoroethoxy)benzaldehyde

| m/z Value (Predicted) | Lost Fragment | Resulting Ion Structure |

|---|---|---|

| 168 | - | [C9H9FO2]•+ (Molecular Ion) |

| 167 | •H | [C9H8FO2]+ |

| 139 | •CHO | [C8H8FO]+ |

| 123 | •CH2CH2F | [C7H5O2]+ |

| 105 | •OCH2CH2F | [C7H5O]+ |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and probing molecular structure.

The IR and Raman spectra of 3-(2-Fluoroethoxy)benzaldehyde are dominated by absorptions corresponding to its constituent functional groups.

Aldehyde Group: The most characteristic absorption for an aldehyde is the intense C=O stretching vibration, which typically appears in the region of 1720-1700 cm⁻¹. researchgate.netspectroscopyonline.com Conjugation with the aromatic ring, as in benzaldehyde, lowers this frequency slightly. researchgate.net Another key feature of aldehydes is the C-H stretching vibration of the aldehyde group, which gives rise to one or two peaks in the 2850-2700 cm⁻¹ region. spectroscopyonline.com

C-F Stretch: The carbon-fluorine bond produces a strong absorption in the infrared spectrum. The C-F stretching vibration is typically found in the 1400-1000 cm⁻¹ range. Its exact position can be influenced by the surrounding molecular structure.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations from the hydrogens attached to the ring are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations (wagging) occur in the 900-675 cm⁻¹ range, and their pattern can provide information about the substitution pattern on the ring.

Ether Linkage: The C-O-C stretching vibrations of the ether group typically result in strong absorptions in the 1300-1000 cm⁻¹ region. For an aromatic ether, an asymmetric stretch is expected around 1275-1200 cm⁻¹.

Table 2: Key Vibrational Frequencies for 3-(2-Fluoroethoxy)benzaldehyde

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1710 - 1685 |

| Aldehyde | C-H Stretch | 2850 - 2700 (often two bands) |

| Fluoroalkane | C-F Stretch | 1400 - 1000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

The flexible fluoroethoxy side chain of 3-(2-Fluoroethoxy)benzaldehyde allows for the existence of different rotational isomers, or conformers. researchgate.net These conformers arise from rotation around the C(ring)-O and O-C(ethyl) single bonds. While these conformers may interconvert rapidly at room temperature, they can have distinct vibrational spectra.

Computational studies on similar substituted benzaldehydes have shown that different conformers (e.g., O-cis and O-trans for the aldehyde group relative to the ring) can have slightly different calculated vibrational frequencies. researchgate.netrsc.org High-resolution IR or Raman spectroscopy, particularly at low temperatures to reduce thermal energy and favor a single conformer, could potentially resolve these small differences. documentsdelivered.com By comparing experimental spectra with theoretically predicted spectra for different stable conformers, it is possible to determine the preferred conformation of the molecule in a given state (gas, liquid, or solid).

Advanced Spectroscopic Techniques for Reaction Monitoring and Kinetics

Process Analytical Technology (PAT) tools, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of chemical reactions without the need for sample extraction. nih.gov These techniques are highly valuable for studying reactions involving 3-(2-Fluoroethoxy)benzaldehyde, such as its synthesis via Williamson ether synthesis or its subsequent conversion to other fine chemicals.

By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, one can continuously collect IR spectra of the reaction mixture. uu.nl The progress of a reaction, for example, the formation of an imine from 3-(2-Fluoroethoxy)benzaldehyde, can be followed by monitoring the decrease in the intensity of the characteristic aldehyde C=O stretching band (around 1700 cm⁻¹) while simultaneously observing the increase in the intensity of the C=N imine stretching band (around 1650 cm⁻¹). researchgate.net This data allows for the generation of concentration profiles for reactants, intermediates, and products over time, providing a detailed kinetic analysis of the reaction.

The data gathered from in-situ spectroscopic monitoring provides more than just kinetic information; it offers deep mechanistic insights. researchgate.netresearchgate.net The ability to observe the rise and fall of specific vibrational bands in real-time can lead to the identification of transient reaction intermediates that might be missed by traditional offline analysis.

For instance, in a multi-step synthesis, observing an unexpected absorption band that appears and then disappears could indicate the formation of an unstable intermediate, helping to validate or refute a proposed reaction mechanism. Furthermore, by systematically varying reaction parameters such as temperature, pressure, or catalyst concentration and observing the effect on the spectroscopic data, a detailed understanding of the reaction pathway, rate-determining steps, and catalyst behavior can be developed. uu.nl This level of process understanding is crucial for optimizing reaction conditions to improve yield, selectivity, and safety.

Computational and Theoretical Studies of 3 2 Fluoroethoxy Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of quantum chemical calculations, offering a favorable balance between accuracy and computational cost. It is particularly effective for studying the electronic structure and properties of organic molecules like 3-(2-Fluoroethoxy)benzaldehyde.

Optimization of Molecular Geometry and Electronic Structure